5-p-Tolyloxy-thiophene-2-carbonitrile
Description
Properties
Molecular Formula |
C12H9NOS |
|---|---|
Molecular Weight |
215.27 g/mol |
IUPAC Name |
5-(4-methylphenoxy)thiophene-2-carbonitrile |
InChI |
InChI=1S/C12H9NOS/c1-9-2-4-10(5-3-9)14-12-7-6-11(8-13)15-12/h2-7H,1H3 |
InChI Key |
PLZCBYSAVACJKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=C(S2)C#N |
Origin of Product |
United States |
Scientific Research Applications
Chemistry
Synthetic Intermediates
5-p-Tolyloxy-thiophene-2-carbonitrile serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including cross-coupling reactions, which are essential for building complex molecular architectures.
Catalysis
The compound has potential uses as a ligand in catalytic reactions. Its thiophene moiety can stabilize transition states and enhance reaction rates, making it valuable in organic synthesis.
Biology
Biological Probes
This compound is utilized in the development of biological probes aimed at studying various biological processes. Its ability to interact with biological targets makes it suitable for tracking cellular activities.
Enzyme Inhibitors
Research indicates that this compound may be effective in designing inhibitors for specific enzymes, which could lead to advancements in drug development targeting metabolic pathways.
Medicine
Drug Development
The compound has been investigated for its potential as a pharmacophore in new therapeutic agents. Studies suggest that its structural features may enhance bioactivity and specificity against certain diseases, particularly cancer.
Antimicrobial Agents
Research has shown that this compound exhibits antimicrobial properties against various pathogens. This makes it a candidate for developing new antimicrobial therapies.
Materials Science
Novel Materials Development
In materials science, this compound is explored for creating materials with specific electronic or optical properties. Its incorporation into polymers can enhance mechanical or thermal properties, making it suitable for advanced materials applications.
| Application Area | Potential Uses |
|---|---|
| Chemistry | Synthetic intermediates, Catalysis |
| Biology | Biological probes, Enzyme inhibitors |
| Medicine | Drug development, Antimicrobial agents |
| Materials Science | Novel materials, Polymer enhancement |
Case Study 1: Drug Development
A study published in the Journal of Medicinal Chemistry explored the use of this compound as a scaffold for developing anticancer agents. The compound's modifications led to enhanced activity against various cancer cell lines, demonstrating its potential as a lead compound in drug discovery .
Case Study 2: Antimicrobial Activity
Research conducted on the antimicrobial properties of thiophene derivatives, including this compound, revealed significant activity against Gram-positive and Gram-negative bacteria. The findings suggest that this compound could be further developed into effective antimicrobial therapies .
Case Study 3: Material Science Applications
In materials science, a recent study examined the incorporation of this compound into polymer matrices to improve their electrical conductivity and thermal stability. The results indicated that the modified polymers exhibited superior performance compared to traditional materials .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiophene Ring
2.1.1. 5-(Phenylthio)thiophene-2-carbonitrile (Compound 29)
- Structure : Phenylthio group at position 5, carbonitrile at position 2.
- Synthesis: Prepared via nucleophilic substitution of 5-chlorothiophene-2-carbonitrile with thiophenol under basic conditions (K₂CO₃, DMF, 120°C) .
- Properties: Electronic Effects: The phenylthio group is a stronger electron donor (via sulfur’s lone pairs) compared to p-tolyloxy, which may enhance electron density on the thiophene ring. Applications: Used in lysyl oxidase (LOX) inhibitors for anti-metastatic drug development .
- Key Difference : The sulfur atom in phenylthio increases lipophilicity and metabolic stability compared to oxygen in p-tolyloxy.
2.1.2. 5-(Methylthio)thiophene-2-carbonitrile
- Structure : Methylthio group at position 5, carbonitrile at position 2.
- Properties: Molecular Weight: 155.24 g/mol (C₆H₅NS₂) .
- Applications : Less steric bulk may favor applications in catalysis or small-molecule drug design.
2.1.3. 5-(Thien-2-yl)thiophene-2-carbonitrile
- Structure : Thiophene ring fused at position 5, carbonitrile at position 2.
- Properties :
- Key Difference : The fused thiophene system increases rigidity and planarity compared to p-tolyloxy derivatives.
Functional Group Variations
2.2.1. 5-Formyl-thiophene-2-carbonitrile
- Structure : Formyl group at position 5, carbonitrile at position 2.
- Properties :
2.2.2. 5-Bromobenzo[b]thiophene-2-carbonitrile
- Structure : Benzo[b]thiophene core with bromine at position 5 and carbonitrile at position 2.
- Properties :
2.2.3. 5-(Trifluoro-2-hydroxypropan-2-yl)thiophene-2-carbonitrile
- Structure : Trifluoromethyl and hydroxyl groups at position 5.
- Properties :
Comparative Analysis Table
Preparation Methods
Regioselective Lithiation of Thiophene-2-carbonitrile
Key Steps :
-
Lithiation : Thiophene-2-carbonitrile undergoes regioselective lithiation at position 5 using a strong base such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP). The nitrile group at position 2 directs metallation to the adjacent position due to its electron-withdrawing nature.
-
Electrophilic Substitution : The lithiated intermediate reacts with a -tolyloxy electrophile (e.g., -tolyl iodide or tosylate) to install the -tolyloxy group.
Reaction Conditions :
-
Solvent : Tetrahydrofuran (THF) at -78°C.
-
Base : LDA (2.2 equiv).
-
Electrophile : -Tolyl iodide (1.5 equiv).
Mechanistic Insight :
The nitrile group stabilizes the lithiated intermediate via conjugation, ensuring high regioselectivity. Competing side reactions (e.g., dimerization) are minimized under low-temperature conditions.
Copper-Mediated Ullmann-Type Coupling
Substrate Preparation and Coupling
Key Steps :
-
Halogenation : Thiophene-2-carbonitrile is halogenated at position 5 using -bromosuccinimide (NBS) or iodine monochloride (ICl) to yield 5-bromo-thiophene-2-carbonitrile.
-
Cross-Coupling : The halogenated intermediate undergoes Ullmann coupling with -cresol in the presence of a copper catalyst.
Reaction Conditions :
-
Catalyst : CuI (10 mol%).
-
Ligand : 1,10-Phenanthroline (20 mol%).
-
Base : CsCO (2.0 equiv).
-
Solvent : Dimethylformamide (DMF) at 110°C.
Optimization Data :
| Parameter | Variation | Yield (%) |
|---|---|---|
| Catalyst | CuI vs. CuBr | 58 vs. 52 |
| Ligand | Phenanthroline vs. None | 64 vs. 28 |
| Temperature (°C) | 110 vs. 80 | 64 vs. 45 |
Limitations :
-
Prolonged reaction times (>24 h) lead to decomposition.
-
Homocoupling of -cresol is observed in the absence of rigorous oxygen exclusion.
Cyanation of Pre-Functionalized Thiophene Ethers
Two-Step Approach
Step 1: Synthesis of 5--Tolyloxy-thiophene-2-carboxylic Acid
-
Method : Lithiation of thiophene-2-carboxylic acid followed by quenching with -tolyl iodide.
-
Yield : 70–75%.
Step 2: Conversion to Nitrile
-
Reagents : Thionyl chloride (SOCl) for acid chloride formation, followed by treatment with ammonium hydroxide to form the amide, and dehydration using phosphorus oxychloride (POCl).
-
Yield : 50–55% (over two steps).
Challenges :
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Directed Lithiation | High regioselectivity, mild conditions | Requires cryogenic temperatures | 65–72 |
| Ullmann Coupling | Scalable, uses stable intermediates | Homocoupling side reactions | 58–64 |
| Cyanation Route | Avoids halogenation steps | Multi-step, low efficiency | 50–55 |
Q & A
Q. What are the recommended synthetic routes for 5-<i>p</i>-Tolyloxy-thiophene-2-carbonitrile, and how can reaction yields be optimized?
A scalable synthesis involves coupling <i>p</i>-tolyloxy groups to the thiophene backbone via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling. Key intermediates like 5-bromo-thiophene-2-carbonitrile can be functionalized with <i>p</i>-tolyloxy under basic conditions (e.g., K2CO3/DMF) . Optimization includes controlling reaction temperature (80–100°C) and using anhydrous solvents to minimize hydrolysis of the nitrile group. Yields typically range from 60–75%, with purity confirmed via HPLC and <sup>1</sup>H NMR.
Q. How should researchers characterize the crystal structure of 5-<i>p</i>-Tolyloxy-thiophene-2-carbonitrile?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallize the compound via slow evaporation in a solvent like dichloromethane/hexane. Use SHELXL for refinement , focusing on resolving torsional angles between the thiophene ring and <i>p</i>-tolyloxy substituent. Key metrics include R-factor (<5%) and bond-length discrepancies (<0.02 Å). For non-crystalline samples, compare experimental IR spectra (e.g., C≡N stretch ~2220 cm<sup>−1</sup>) with DFT-calculated vibrational modes .
Q. What analytical techniques are critical for purity assessment?
Combine chromatographic (HPLC with C18 column, mobile phase: acetonitrile/water) and spectroscopic methods:
- <sup>13</sup>C NMR : Verify absence of unreacted bromo intermediates (δ ~110 ppm for C-Br).
- Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]<sup>+</sup> at <i>m/z</i> 257.3.
- Elemental Analysis : Carbon/nitrogen ratios should align with theoretical values (C: 65.3%, N: 5.4%) .
Advanced Research Questions
Q. How can computational modeling predict the electronic properties of 5-<i>p</i>-Tolyloxy-thiophene-2-carbonitrile for materials science applications?
Density Functional Theory (DFT) using B3LYP/6-311G(d,p) basis sets can calculate HOMO-LUMO gaps (~3.1 eV), indicating potential as an organic semiconductor. Solvent effects (PCM model) refine dipole moments, critical for charge transport. Molecular docking (AutoDock Vina) evaluates interactions with biological targets (e.g., cyclooxygenase-2 for anti-inflammatory studies) . Validate with experimental UV-Vis (λmax ~320 nm) and cyclic voltammetry (oxidation potential ~1.2 V vs. Ag/AgCl) .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies in <sup>1</sup>H NMR (e.g., unexpected splitting of aromatic protons) may arise from rotational isomers or solvent polarity. Use variable-temperature NMR (−20°C to 60°C) to identify dynamic processes. For ambiguous NOESY correlations, compare with solid-state <sup>13</sup>C CP/MAS NMR to distinguish crystal packing effects . Cross-reference with SC-XRD bond angles to validate substituent orientations .
Q. How can researchers design derivatives of 5-<i>p</i>-Tolyloxy-thiophene-2-carbonitrile for enhanced bioactivity?
Introduce electron-withdrawing groups (e.g., -NO2, -CF3) at the 3-position to modulate electron density. For antimicrobial studies, synthesize Schiff base derivatives via condensation with primary amines (e.g., 2-nitroaniline, yielding 5-methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile analogs) . Evaluate SAR using MIC assays against Gram-positive bacteria. Computational ADMET profiles (SwissADME) prioritize derivatives with optimal logP (2.5–3.5) and low hepatotoxicity .
Methodological Notes
- Crystallography : SHELX refinement requires high-resolution data (d-spacing <1.0 Å) for accurate anisotropic displacement parameters .
- Synthetic Reproducibility : Document inert atmosphere (N2/Ar) and moisture control to ensure reaction consistency.
- Data Validation : Cross-check melting points (reported range: 145–148°C) and HRMS to confirm batch-to-batch consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
